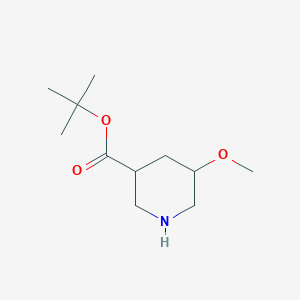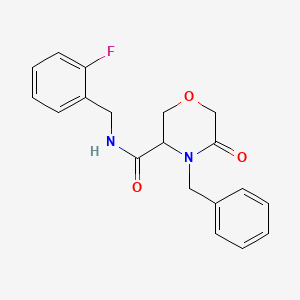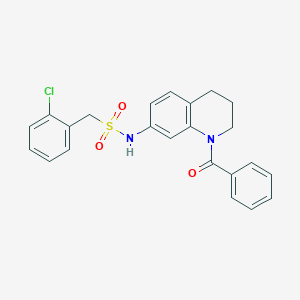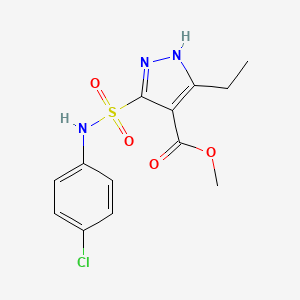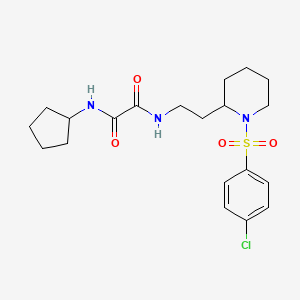
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cyclopentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-cyclopentyloxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been discovered as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells.
Scientific Research Applications
Antioxidant and Anticholinesterase Activity
Compounds with sulfonyl hydrazone scaffolds and piperidine rings have been investigated for their antioxidant capacity and anticholinesterase activity. For example, a study on sulfonyl hydrazone derivatives showed significant lipid peroxidation inhibitory activity and better performance in various antioxidant assays compared to standard antioxidants like BHT and α-tocopherol (Karaman et al., 2016).
Antibacterial Activity
N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Some compounds showed potent growth inhibitory activities against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Alzheimer's Disease Treatment
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme (Rehman et al., 2018).
Multifunctional Agents for CNS Disorders
The modification of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological approach to the treatment of complex diseases, including CNS disorders. Selected compounds demonstrated potential antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Anticancer Agents
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was explored, with some compounds showing promising anticancer activities. This research highlights the potential of these compounds as therapeutic agents for cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O4S/c21-15-8-10-18(11-9-15)29(27,28)24-14-4-3-7-17(24)12-13-22-19(25)20(26)23-16-5-1-2-6-16/h8-11,16-17H,1-7,12-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLEUYKSOXWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


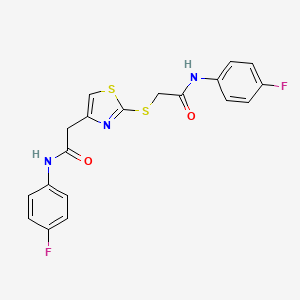
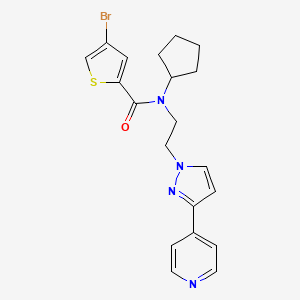
![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)
![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)
